2-(4-Methylpent-3-enyl)-1,3-dioxolane

Description

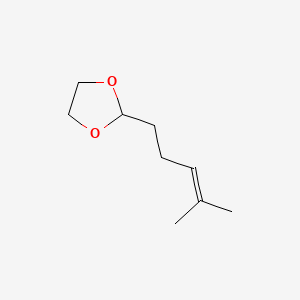

2-(4-Methylpent-3-enyl)-1,3-dioxolane is a five-membered 1,3-dioxolane ring substituted at the 2-position with a 4-methylpent-3-enyl group. This alkenyl substituent introduces unsaturation (a double bond at position 3) and a branched methyl group, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-(4-methylpent-3-enyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H16O2/c1-8(2)4-3-5-9-10-6-7-11-9/h4,9H,3,5-7H2,1-2H3 |

InChI Key |

WZRUFGUUCACMAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1OCCO1)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the formation of the dioxolane ring by acetalization of a suitable hydroxyketone or hydroxyaldehyde precursor with ethylene glycol or related diols under acidic catalysis.

Typical Reaction:

The key step is the acid-catalyzed cyclization of 4-methylpent-3-en-2-ol with ethylene glycol. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the 1,3-dioxolane ring.Catalysts:

Common acid catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids such as zinc chloride.Reaction Conditions:

The reaction is generally conducted under reflux in anhydrous solvents (e.g., toluene or benzene) with azeotropic removal of water to drive the equilibrium toward acetal formation.

Industrial Scale Preparation

Industrial methods mirror laboratory synthesis but optimize for yield, purity, and cost-effectiveness:

- Use of continuous flow reactors to improve mixing and heat transfer.

- Employment of solid acid catalysts or ionic liquid-based catalytic systems to enhance selectivity and catalyst recyclability.

- Purification by distillation or crystallization to isolate the target compound with high purity.

Catalytic Systems and Innovations

A notable advancement in dioxolane synthesis is the use of ionic liquids combined with metal salts as catalysts, improving conversion rates and selectivity.

- For example, a catalytic system comprising 1-alkyl-3-methylimidazolium ionic liquids and anhydrous zinc chloride has been shown to efficiently catalyze the cyclization of epoxy compounds with ketones to form dioxolanes with high selectivity and conversion (94-95% conversion, 99-100% selectivity) compared to traditional catalysts like trifluoromethanesulfonic acid zinc, which suffers from cost and environmental issues.

Detailed Reaction Analysis and Mechanisms

Mechanism of Dioxolane Formation

- The reaction initiates with protonation of the carbonyl oxygen of the ketone or aldehyde.

- Nucleophilic attack by the diol (ethylene glycol) forms a hemiacetal intermediate.

- Intramolecular cyclization occurs, followed by dehydration to form the stable 1,3-dioxolane ring.

- Acid catalysis facilitates proton transfers and water elimination.

Reaction Parameters Affecting Yield and Purity

| Parameter | Effect on Reaction |

|---|---|

| Catalyst type | Influences rate and selectivity; ionic liquids + ZnCl2 superior |

| Temperature | Elevated temperatures favor faster reaction but may cause side reactions |

| Solvent | Anhydrous, non-polar solvents preferred to remove water azeotropically |

| Water removal | Continuous removal shifts equilibrium to product formation |

| Molar ratio (diol:carbonyl) | Excess diol can drive reaction forward but complicates purification |

Data Table: Properties and Synthesis Summary of this compound

| Property | Description |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| CAS Number | 3695-38-3 |

| IUPAC Name | 2-methyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |

| Typical Starting Materials | 4-methylpent-3-en-2-ol, ethylene glycol |

| Common Catalysts | p-Toluenesulfonic acid, zinc chloride, ionic liquids |

| Reaction Conditions | Reflux, anhydrous solvent, azeotropic water removal |

| Industrial Scale Techniques | Continuous flow reactors, solid acid catalysts |

| Yield Range | Typically 75-95% depending on conditions |

Research Outcomes and Literature Insights

- The synthesis of this compound has been reported with yields around 78% under optimized laboratory conditions using acid catalysis and ethylene glycol.

- Novel catalytic systems employing ionic liquids and zinc chloride have demonstrated enhanced catalytic efficiency, with conversion rates up to 95% and selectivity near 100%, offering environmentally friendlier and cost-effective alternatives for industrial synthesis.

- The compound's reactivity includes susceptibility to oxidation, reduction, and nucleophilic substitution reactions, which can be exploited for further functionalization in organic synthesis.

Chemical Reactions Analysis

2-(4-Methylpent-3-enyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Halogenation and alkylation are examples of such reactions.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde or ketone.

Scientific Research Applications

2-(4-Methylpent-3-enyl)-1,3-dioxolane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpent-3-enyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

- For example, saturated analogs (C₉H₁₈O₂ ) likely have higher boiling points than unsaturated derivatives.

- Synthetic Accessibility : The synthesis of this compound may parallel methods used for styrenyl or alkenyl dioxolanes, such as palladium-catalyzed coupling or acid-catalyzed acetal formation .

Q & A

Q. What are the optimal synthetic routes for 2-(4-Methylpent-3-enyl)-1,3-dioxolane, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves acid-catalyzed reactions between diols and ketones or aldehydes. For example, analogous dioxolane derivatives are synthesized via cyclization of 2-bromoethanol with 1,3-dioxolane precursors under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) . Optimizing stoichiometry (1:1 molar ratio of diol to carbonyl compound), temperature (60–80°C), and catalyst concentration (5–10 mol%) can improve yields. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for isolating the target compound .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Dioxolane ring protons (δ 3.8–4.2 ppm, multiplet) and methylpentenyl group (δ 1.6–2.1 ppm for methyl, δ 5.1–5.3 ppm for alkene protons) .

- ¹³C signals for oxygenated carbons (δ 60–70 ppm) and alkene carbons (δ 120–130 ppm).

- IR Spectroscopy : Confirm C-O-C stretching (1050–1150 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~184 (C₁₀H₁₆O₂) and fragmentation patterns (e.g., loss of CH₃ or C₃H₅ groups) .

Q. What are the key physicochemical properties of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Hydrophobic due to the methylpentenyl group; soluble in dichloromethane, THF, and ethers. Limited water solubility (<0.1 g/L at 25°C) .

- Stability : Acid-sensitive (risk of ring-opening in strong acids). Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the alkene moiety .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute HOMO-LUMO gaps (ΔE ≈ 6–7 eV) to assess reactivity with dienophiles like acrylonitrile .

- Molecular Dynamics (MD) : Simulate conformational flexibility of the dioxolane ring and steric effects of the methylpentenyl group on reaction pathways .

- Example: Diels-Alder reactivity with furan derivatives can be modeled using transition-state theory (activation energy ~20–25 kcal/mol) .

Q. What mechanistic insights explain the divergent biological activities of this compound compared to halogenated analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : The methylpentenyl group enhances lipophilicity (logP ~2.5) compared to brominated analogs (logP ~3.2), altering membrane permeability .

- Binding Assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to compare affinity for targets like cytochrome P450 enzymes. For example, the absence of halogens reduces electrophilic interactions, lowering inhibition potency .

Q. How can contradictions in reported synthetic yields or biological data be resolved for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., trace water content can hydrolyze dioxolanes, reducing yields) .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in cytotoxicity (IC₅₀) may arise from cell-line variability (e.g., HeLa vs. HEK293) .

- Control Experiments : Test purity via HPLC (>98%) and confirm biological assays include vehicle controls to rule out solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.